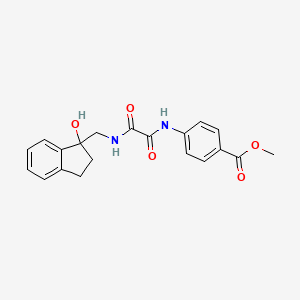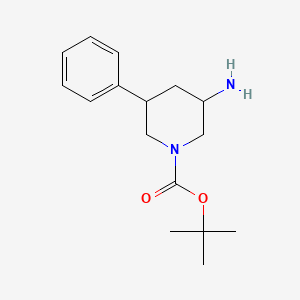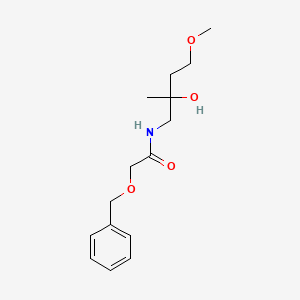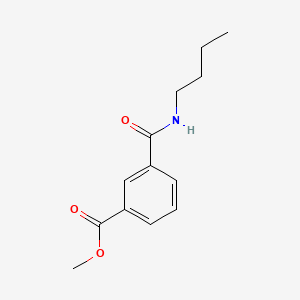
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CPO, is a synthetic compound with potential therapeutic applications. It is a member of the family of cyanoenones, which are known to have anti-inflammatory and cytoprotective properties. CPO has been studied extensively in recent years due to its potential as a therapeutic agent in various disease conditions.
Mécanisme D'action
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and cytoprotective genes. This compound activates the Nrf2 pathway by modifying the cysteine residues of Keap1, a cytoplasmic protein that regulates Nrf2 activity. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it activates the expression of cytoprotective genes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and cytoprotective genes, which leads to a reduction in oxidative stress and inflammation. This compound has also been shown to have anti-cancer properties, including the induction of apoptosis and the inhibition of cell proliferation. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. It is also stable under a variety of conditions, which makes it easy to handle and store. However, this compound has some limitations for use in lab experiments. It is relatively expensive to synthesize, which may limit its availability for some researchers. Additionally, the mechanism of action of this compound is complex and not fully understood, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. One area of research is the development of more efficient synthesis methods for this compound, which would increase its availability and decrease its cost. Another area of research is the identification of new disease conditions where this compound may have therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Méthodes De Synthèse
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxybenzaldehyde and 3-methoxy-4-pentynoic acid to obtain 3-methoxy-4-pentoxyphenylprop-2-enoic acid. This is then converted to the corresponding cyanoenone by reaction with ethyl cyanoacetate and subsequent decarboxylation. The final product is obtained by reaction with 4-methoxyaniline.
Applications De Recherche Scientifique
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various disease conditions, including neurodegenerative diseases, cancer, and inflammation. It has been shown to have anti-inflammatory and cytoprotective properties, which make it a promising candidate for the treatment of inflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-6-13-29-21-12-7-17(15-22(21)28-3)14-18(16-24)23(26)25-19-8-10-20(27-2)11-9-19/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPERPQDSXKBIRS-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2615942.png)
![3-(1-(furan-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2615944.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)

![[1-(4-Aminophenyl)cyclopentyl]methanol](/img/structure/B2615953.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)
![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)
![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)
